ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an anilinocarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using commercially available and inexpensive starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The pyridine ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylstyrene Derivatives: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethylketones: These are valuable synthetic targets and intermediates in medicinal chemistry.
Perfluoroalkyl Amines: These compounds are synthesized using similar trifluoromethylation methods and have applications in various fields.
Uniqueness
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an anilinocarbonyl moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCVWWQICHLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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